molecular formula C20H17F3N2O B3640613 3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide

3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide

Cat. No.: B3640613
M. Wt: 358.4 g/mol
InChI Key: QPOGFEVRCCIRJU-UHFFFAOYSA-N
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Description

3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide is a synthetic organic compound known for its unique chemical structure and properties This compound features a pyrrole ring substituted with dimethyl groups and a benzamide moiety with a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide typically involves the reaction of 2,5-dimethylpyrrole with a suitable benzoyl chloride derivative under basic conditions. The reaction proceeds through nucleophilic substitution, where the pyrrole nitrogen attacks the carbonyl carbon of the benzoyl chloride, forming the desired benzamide product. The reaction conditions often include the use of a base such as triethylamine or pyridine to facilitate the nucleophilic attack and to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction control would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrole oxides or other oxidized derivatives.

    Reduction: The benzamide moiety can be reduced to form corresponding amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

    Oxidation: Formation of pyrrole oxides or N-oxides.

    Reduction: Formation of amines from the benzamide group.

    Substitution: Formation of substituted benzamides with various functional groups replacing the trifluoromethyl group.

Scientific Research Applications

3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other functional compounds.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid:

    4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-benzoic acid: Another pyrrole derivative with a benzoic acid group.

Uniqueness

3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for the design of drugs with improved pharmacokinetic profiles.

Properties

IUPAC Name

3-(2,5-dimethylpyrrol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O/c1-13-10-11-14(2)25(13)16-7-5-6-15(12-16)19(26)24-18-9-4-3-8-17(18)20(21,22)23/h3-12H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOGFEVRCCIRJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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